molecular formula C23H32N2O4S2 B12493153 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B12493153
M. Wt: 464.6 g/mol
InChI Key: KMPCLEHTAHGOGI-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a tert-butylsulfanyl group, an ethoxyphenylsulfonyl group, and a methylphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxyphenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
  • N-[2-(tert-butylsulfanyl)ethyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H32N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C23H32N2O4S2/c1-6-29-20-11-13-21(14-12-20)31(27,28)25(19-9-7-18(2)8-10-19)17-22(26)24-15-16-30-23(3,4)5/h7-14H,6,15-17H2,1-5H3,(H,24,26)

InChI Key

KMPCLEHTAHGOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC(C)(C)C)C2=CC=C(C=C2)C

Origin of Product

United States

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